molecular formula C10H10N4S B12214383 5-Amino-3-phenyl-1H-pyrazole-1-carbothioamide CAS No. 61485-02-7

5-Amino-3-phenyl-1H-pyrazole-1-carbothioamide

Cat. No.: B12214383
CAS No.: 61485-02-7
M. Wt: 218.28 g/mol
InChI Key: XVJMQYYOLGKTLV-UHFFFAOYSA-N
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Description

5-Amino-3-phenyl-1H-pyrazole-1-carbothioamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-phenyl-1H-pyrazole-1-carbothioamide typically involves the reaction of hydrazine derivatives with isothiocyanates. One common method is the one-pot multicomponent catalytic synthesis, where hydrazine hydrate, arylidene malononitrile, and isothiocyanates react in the presence of a catalyst such as HAp/ZnCl2 nano-flakes at 60-70°C . This method offers high yields, a wide range of substrates, and a simple procedure with a short reaction time.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of eco-friendly catalysts and solvent-free conditions, are often applied to scale up the synthesis for industrial purposes .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-phenyl-1H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the amino or phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Amino-3-phenyl-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, blocking the production of pro-inflammatory prostaglandins . This interaction is facilitated by hydrogen bonding and hydrophobic interactions within the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-phenyl-1H-pyrazole-1-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a COX-2 inhibitor and its potential anticancer activity set it apart from other similar compounds .

Properties

CAS No.

61485-02-7

Molecular Formula

C10H10N4S

Molecular Weight

218.28 g/mol

IUPAC Name

5-amino-3-phenylpyrazole-1-carbothioamide

InChI

InChI=1S/C10H10N4S/c11-9-6-8(13-14(9)10(12)15)7-4-2-1-3-5-7/h1-6H,11H2,(H2,12,15)

InChI Key

XVJMQYYOLGKTLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)N)C(=S)N

Origin of Product

United States

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